molecular formula C15H13FN2O3 B1450852 2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid CAS No. 1170575-17-3

2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid

Cat. No. B1450852
M. Wt: 288.27 g/mol
InChI Key: KCZKCLXJUDGXTQ-UHFFFAOYSA-N
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Description

“2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . The compound has a molecular formula of C15H13FN2O3 and an average mass of 288.274 Da .


Synthesis Analysis

The synthesis of pyrazole derivatives, which includes the compound , has been extensively studied . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of “2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid” consists of a pyrazole nucleus, which is a five-membered heterocycle . This nucleus is present in different structures, leading to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been widely studied . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H13FN2O3 and an average mass of 288.274 Da . More detailed physical and chemical properties were not found in the sources.

Scientific Research Applications

Chemical Synthesis and Structure Analysis :

  • Synthesis and Analgesic Activities : A study by Khalifa and Abdelbaky (2008) synthesized a series of compounds including 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid and evaluated their anti-inflammatory and analgesic activities. The findings suggested significant anti-inflammatory effects and pain inhibition, highlighting the potential therapeutic applications of these compounds (Khalifa & Abdelbaky, 2008).
  • Structural Characterization of Pyrazole Compounds : Loh et al. (2013) reported the synthesis of various pyrazole compounds and performed X-ray single crystal structure determination to characterize their molecular structures. This study provides valuable data on the structural aspects of fluoro-substituted pyrazole derivatives (Loh et al., 2013).

Biological Activity and Potential Therapeutic Applications :

  • Unique Substituted Tetrahydropyrazino Derivatives : Ghandi, Zarezadeh, and Taheri (2010) created a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides with potential biological activities, demonstrating the broad scope of research in this chemical framework (Ghandi, Zarezadeh, & Taheri, 2010).

Molecular Docking and In Vitro Screening :

  • Synthesis and Evaluation of Antibacterial Activity : Kadian, Maste, and Bhat (2012) synthesized compounds including 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylacetic acid derivatives and evaluated their antibacterial activity against various bacterial strains. This suggests the potential of such compounds in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Future Directions

The future directions in the study of pyrazole derivatives, including the compound , involve the discovery of more efficient and selective pharmacological agents . Due to the diverse pharmacological potential of the pyrazole moiety, this nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically .

properties

IUPAC Name

2-[7-(2-fluorophenyl)-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-12-4-2-1-3-11(12)9-5-13-15(21)17-7-10(6-14(19)20)18(13)8-9/h1-5,8,10H,6-7H2,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZKCLXJUDGXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C=C(C=C2C(=O)N1)C3=CC=CC=C3F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid
Reactant of Route 2
2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid
Reactant of Route 3
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2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid
Reactant of Route 4
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Reactant of Route 4
2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid
Reactant of Route 5
2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid
Reactant of Route 6
2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid

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